![molecular formula C17H30ClNS B14443012 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride CAS No. 76652-33-0](/img/structure/B14443012.png)
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C17H30NS.Cl. This compound is known for its unique structure, which includes a pyridinium core substituted with a decylsulfanyl group and a methyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and decylsulfanyl compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as aluminum chloride.
Synthetic Routes: One common synthetic route involves the alkylation of pyridine with a decylsulfanyl methyl halide under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The decylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pyridinium core facilitates interactions with nucleophilic sites, leading to various biochemical effects.
Comparación Con Compuestos Similares
1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride can be compared with similar compounds such as:
1-[(Decylsulfanyl)methyl]-3-methyl-1H-imidazol-3-ium chloride: This compound has an imidazolium core instead of a pyridinium core, leading to different chemical properties and applications.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-benzimidazol-3-ium chloride: The benzimidazolium core provides additional stability and unique reactivity compared to the pyridinium derivative.
1-[(Decylsulfanyl)methyl]-3-methyl-1H-pyrrol-3-ium chloride: The pyrrolium core offers different electronic properties, making it suitable for specific applications in materials science.
Propiedades
Número CAS |
76652-33-0 |
|---|---|
Fórmula molecular |
C17H30ClNS |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
1-(decylsulfanylmethyl)-3-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H30NS.ClH/c1-3-4-5-6-7-8-9-10-14-19-16-18-13-11-12-17(2)15-18;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VYVPNMHBWSQOEY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




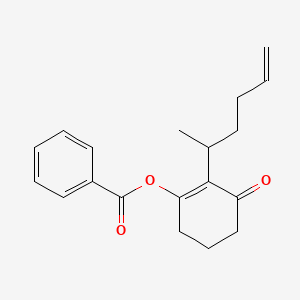



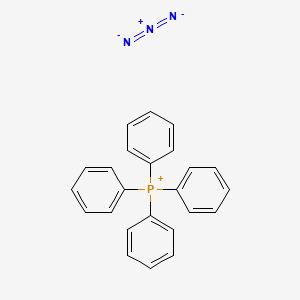
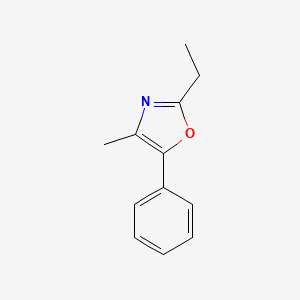
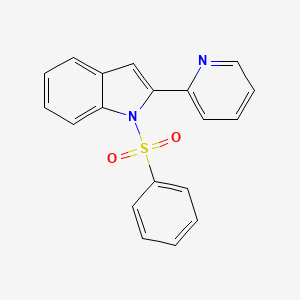
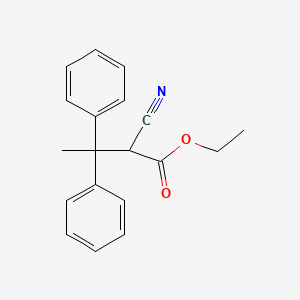
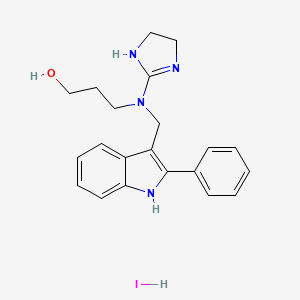
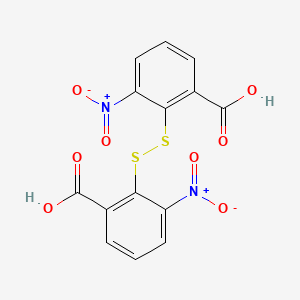
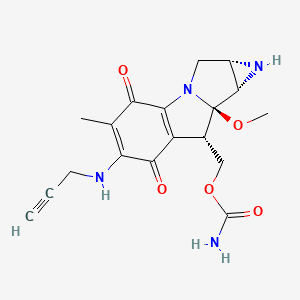
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
